N-Succinimidyl-S-acetylthiohexanoate
Overview
Description
Molecular Structure Analysis
The molecular formula of N-Succinimidyl-S-acetylthiohexanoate is C12H17NO4S . Unfortunately, the specific structural details are not provided in the search results.Chemical Reactions Analysis
N-Succinimidyl-S-acetylthiohexanoate reacts with primary amines to form stable amide bonds . It adds a protected sulfhydryl group that can be deprotected by hydroxylamine . This allows long-term storage of the sulfhydryl-modified molecule .Physical And Chemical Properties Analysis
The molecular weight of N-Succinimidyl-S-acetylthiohexanoate is 287.33 . It is soluble in DMSO . Unfortunately, the search results do not provide more detailed physical and chemical properties.Scientific Research Applications
1. Chiral Derivatizing Agent in Chromatography
N-Succinimidyl-S-acetylthiohexanoate has been utilized in chromatography as a chiral derivatizing agent. Bhushan and Tanwar (2008) synthesized N-succinimidyl-(S)-2-(6-methoxynaphth-2-yl) propionate and used it as a chiral derivatizing reagent to form diastereomers of dl-penicillamine, which were then separated by reversed-phase high-performance liquid chromatography. This process allows for the resolution of complex mixtures based on chirality, an essential aspect in the study of stereoisomers in pharmaceuticals Bhushan & Tanwar, 2008.
2. In Situ Formation for Succinimidyl Ester Production
Leonard and Bruncková (2011) described a method for the in situ formation of N-trifluoroacetoxy succinimide (TFA-NHS) and its use in forming succinimidyl esters. The method provides N-trifluoroacetyl and N-maleoyl amino acid succinimidyl esters from various amino acids using a one-pot, high-yielding protocol. This method's efficiency and versatility make it valuable for synthesizing compounds that find applications in bioconjugation and drug development Leonard & Bruncková, 2011.
3. Synthesis of Radio-iodination Agents
Vaidyanathan and Zalutsky (2007) provided a detailed protocol for synthesizing N-succinimidyl 4-guanidinomethyl-3-[*I]iodobenzoate, a compound used in radio-iodination of proteins and peptides that undergo internalization after receptor or antigen binding. This synthesis is crucial for the development of radiopharmaceuticals and diagnostic agents, highlighting the role of N-Succinimidyl-S-acetylthiohexanoate in advancing nuclear medicine and imaging technologies Vaidyanathan & Zalutsky, 2007.
4. Radiopharmaceutical Applications
An improved synthesis of NHS-MAG3 (N-hydroxysuccinimidyl S-acetylmercaptoacetyltriglycinate) for conjugation and radiolabeling of biomolecules with 99mTc at room temperature was described by Wang, Liu, and Hnatowich (2007). This method is relevant for nuclear imaging and radiorhenium-based tumor radiation therapy studies, showcasing the potential of N-Succinimidyl-S-acetylthiohexanoate in facilitating the development of targeted radiopharmaceuticals Wang, Liu, & Hnatowich, 2007.
5. Protein Labeling for PET Imaging
Kostikov et al. (2012) developed N-Succinimidyl 3-(di-tert-butyl[(18)F]fluorosilyl)benzoate ([(18)F]SiFB), a novel synthon for one-step protein labeling, crucial for positron emission tomography (PET) imaging. This development underlines the importance of N-Succinimidyl-S-acetylthiohexanoate in enhancing molecular imaging techniques, which are fundamental in modern diagnostic procedures Kostikov et al., 2012.
Mechanism of Action
Target of Action
N-Succinimidyl-S-acetylthiohexanoate (SATA) is primarily used as a protein modification agent . Its primary targets are proteins and other amine-containing molecules .
Mode of Action
SATA introduces thiol groups into protein molecules . It adds sulfhydryl groups in a protected form to proteins and other amine-containing molecules . This modification allows for later reaction with sulfhydryl reactive crosslinkers such as Sulfo-SMCC, Sulfo-MBS, etc .
Result of Action
The result of SATA’s action is the modification of target proteins through the addition of protected sulfhydryl groups . This modification can potentially alter the structure and function of the proteins, leading to changes at the molecular and cellular levels.
properties
IUPAC Name |
S-acetyl 2-(2,5-dioxopyrrolidin-1-yl)hexanethioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-3-4-5-9(12(17)18-8(2)14)13-10(15)6-7-11(13)16/h9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOBZHVPMJFNAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)SC(=O)C)N1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20703884 | |
Record name | Acetic 2-(2,5-dioxopyrrolidin-1-yl)hexanoic thioanhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20703884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Succinimidyl-S-acetylthiohexanoate | |
CAS RN |
874743-76-7 | |
Record name | Acetic 2-(2,5-dioxopyrrolidin-1-yl)hexanoic thioanhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20703884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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